molecular formula C30H27BrN2S2 B1681121 Stains-all CAS No. 7423-31-6

Stains-all

Cat. No. B1681121
CAS RN: 7423-31-6
M. Wt: 559.6 g/mol
InChI Key: AZJUFRDUYTYIHV-NKFKGCMQSA-N
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Description

Stains-all is a cationic carbocyanine dye that is used for multipurpose staining . It stains sialoglycoproteins blue, Ca 2+ binding proteins deep blue to violet, proteins red, and lipids yellow-orange . It also stains RNA (bluish purple) and DNA (blue) .


Synthesis Analysis

Stains-all is used in the staining of nucleic acids and proteins. It has been used in gel staining for the determination of hyaluronan size . It is also used in the staining of DNA oligonucleotides separated by non-denaturing polyacrylamide gel electrophoresis .


Molecular Structure Analysis

The preferred IUPAC name for Stains-all is 1-Ethyl-2- [(1E,3Z)-3- (1-ethylnaphtho [1,2-d] [1,3]thiazol-2-ylidene)-2-methylprop-1-en-1-yl]naphtho [1,2-d] [1,3]thiazol-1-ium bromide . Its molecular formula is C30H27BrN2S2 and its molecular weight is 559.58 g/mol .


Chemical Reactions Analysis

Stains-all is suitable for differential staining of nucleic acids and proteins. It stains RNA on bluish purple, DNA in blue, and proteins in red . As little as 3 ng (123 BP fragment) of pBR322/Hae III digest DNA and 90 ng tRNA can be detected on a polyacrylamide gel .


Physical And Chemical Properties Analysis

Stains-all is a carbocyanine dye, which stains anionic proteins, nucleic acids, anionic polysaccharides, and other anionic molecules . It is metachromatic and changes its color dependent on its contact to other molecules .

Scientific Research Applications

Staining Techniques for Arbuscular-Mycorrhizal Fungi

Ink and vinegar have been utilized as a simple, reliable, and inexpensive method for staining arbuscular-mycorrhizal fungal colonizations in root tissues. This nontoxic method is beneficial not only in research but also in educational settings, making fungal structures clearly visible after adequate clearing with KOH (Vierheilig et al., 1998).

Refractive Index Alteration through Staining

Histological staining techniques, commonly used to investigate cellular morphology, can alter the intracellular refractive index by inducing light absorption. A method has been developed to create 2D maps of the real and imaginary refractive indices of stained biological cells, revealing that specific organelle staining can significantly increase their scattering cross-section (Cherkezyan et al., 2012).

Lead Citrate Stain for Electron Microscopy

The lead citrate stain, also known as Reynolds' stain, has been simplified for use in electron microscopy. This commercially available stain shortens preparation time while remaining stable and reliable for imaging cellular structures (Venable & Coggeshall, 1965).

Detection of Infections using Cytologic and Histologic Stains

A broad spectrum of stains aids in detecting various organisms or their cytopathologic changes in clinical specimens and tissue sections. These stains, ranging from nonspecific to specific, play a crucial role in diagnosing infectious diseases by highlighting the immunologic response to pathogens and providing clues for further diagnostic steps (Woods & Walker, 1996).

Stain Decomposition in Microscopy Images

An algorithm has been developed for the spectral decomposition of images captured at multiple wavelengths, based on the Lambert-Beer absorption law. This technique allows for the separation of components in microscopy images of tissues stained with multiple dyes, enhancing the analysis of stained biological specimens (Zhou et al., 1996).

Modified Technique for Staining Roots to Detect Mycorrhizas

A modified staining technique for detecting VA mycorrhizas in roots has been developed, reducing the use of toxic compounds without compromising staining resolution. This technique has proven successful across a range of plant roots, offering a safer alternative for mycorrhizal research (Koske & Gemma, 1989).

Image Analysis Tools for Immunohistochemically Stained Specimens

A review of image analysis methods for immunohistochemically stained specimens in medical research highlights the range of software and custom programs developed for faster and simpler analysis. This review emphasizes the need for accessible software for medical researchers to quantify staining intensity without requiring advanced computer skills (Prasad & Prabhu, 2012).

properties

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRYMWMMKKRGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stains-all

CAS RN

7423-31-6
Record name Stains-all
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stains-all
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBOCYANIN DBTC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB06G6N2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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